(R)-6-Ethylchroman-4-amine

Chiral resolution SIRT2 inhibition CNS drug discovery

(R)-6-Ethylchroman-4-amine (CAS 1228570-20-4) is a chiral primary amine belonging to the chroman (benzodihydropyran) class, defined by a 6-ethyl substitution on the chroman ring and a stereodefined (R)-configuration at the C-4 amine center. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it serves as a key intermediate in the synthesis of enantiomerically pure bioactive molecules, particularly those targeting CNS, oncology, and sirtuin-related pathways.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12086377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Ethylchroman-4-amine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OCCC2N
InChIInChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1
InChIKeyIEPIMUROQDSURV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Ethylchroman-4-amine: Chemical Identity and Role as a Chiral Chroman-4-amine Intermediate


(R)-6-Ethylchroman-4-amine (CAS 1228570-20-4) is a chiral primary amine belonging to the chroman (benzodihydropyran) class, defined by a 6-ethyl substitution on the chroman ring and a stereodefined (R)-configuration at the C-4 amine center . With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it serves as a key intermediate in the synthesis of enantiomerically pure bioactive molecules, particularly those targeting CNS, oncology, and sirtuin-related pathways [1]. Its value in procurement is driven by the combination of specific ring substitution and defined stereochemistry, which distinguishes it from the racemate, the (S)-enantiomer, and other 6-substituted or unsubstituted chroman-4-amine analogs that may exhibit divergent pharmacological profiles .

(R)-6-Ethylchroman-4-amine: Why Generic Substitution with Racemic or Alternative Chroman-4-amines Compromises Research Outcomes


Chromane-based amines are privileged scaffolds where biological activity is exquisitely sensitive to both substitution pattern and absolute stereochemistry [1]. Generic substitution with the racemic 6-ethylchroman-4-amine (CAS 780734-91-0) or the (S)-enantiomer (CAS 1228566-51-5) introduces uncontrolled stereochemical variables, potentially halving desired potency or producing off-target effects, as demonstrated in SIRT2 inhibitor programs where (S)-enantiomers show selective enzyme inhibition (IC₅₀ = 1.7 μM) . Furthermore, substituting the 6-ethyl group with other alkyl substituents (e.g., methyl, tert-butyl, trifluoromethyl) or relocating it to the 8-position fundamentally alters lipophilicity, steric bulk, and electronic character, leading to unpredictable changes in target binding, ADME properties, and cellular efficacy . The combination of (R)-stereochemistry and the specific 6-ethyl substituent constitutes a defined chemical entity whose pharmacological behavior cannot be extrapolated from close analogs, making (R)-6-ethylchroman-4-amine a non-fungible starting material for reproducible medicinal chemistry and process development.

(R)-6-Ethylchroman-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Absolute Stereochemical Configuration at C-4: (R)- vs (S)- vs Racemate in SIRT2 Inhibition and CNS Programs

The (R)-enantiomer (CAS 1228570-20-4) provides a defined stereochemical input distinct from the (S)-enantiomer (CAS 1228566-51-5) and the racemate (CAS 780734-91-0). In chroman-4-amine SIRT2 inhibitor series, the (S)-enantiomer of the unsubstituted core exhibits an IC₅₀ of 1.7 μM, demonstrating that absolute configuration dictates target engagement . The (R)-6-ethyl derivative is therefore the required input for structure–activity relationship (SAR) studies where (R)-configuration is pharmacophorically essential, avoiding the confounded biological readout of racemic or (S)-configured alternatives.

Chiral resolution SIRT2 inhibition CNS drug discovery

6-Ethyl Substitution: A Unique Balance of Lipophilicity and Steric Bulk Among 6-Alkyl Chroman-4-amines

The 6-ethyl substituent introduces a calculated logP increase of approximately +0.8–1.0 relative to the unsubstituted chroman-4-amine core (predicted logP ~2.1 vs. ~1.2) . This places it in a favorable lipophilicity range for CNS penetration (logP 2–4) while avoiding the excessive steric bulk of 6-tert-butyl (molecular weight 205.30 g/mol) or the strong electron-withdrawing character of 6-CF₃, which can drastically alter metabolic stability and target binding kinetics [1]. The 6-ethyl group therefore offers a privileged balance for lead optimization in neurological and anti-inflammatory programs.

Lipophilicity optimization Steric effects Medicinal chemistry

Commercially Available Enantiomeric Purity vs. Racemate: Ensuring Reproducible SAR

Suppliers list (R)-6-ethylchroman-4-amine at ≥95% purity (CAS 1228570-20-4, SMILES: N[C@@H]1CCOC2=C1C=C(CC)C=C2) [1]. In contrast, the racemic mixture (CAS 780734-91-0) is typically supplied at 97–98% purity but as a 1:1 mixture of enantiomers, reducing the effective concentration of the desired stereoisomer to ≤50% . Procurement of the enantiopure (R)-form eliminates the need for costly and time-consuming chiral resolution steps prior to use in asymmetric synthesis or biological testing, directly improving experimental throughput and data interpretability.

Enantiomeric purity Chemical procurement Medicinal chemistry

Positional Isomer Specificity: 6-Ethyl vs. 8-Ethyl Chroman-4-amine Binding and Metabolic Profiles

Relocating the ethyl group from the C-6 to the C-8 position on the chroman ring (as in (R)-8-ethylchroman-4-amine, CAS 1228561-59-8) alters electronic distribution and steric presentation to biological targets. While head-to-head pharmacological data are not publicly available, class-level SAR analysis demonstrates that electron-donating groups at C-6 enhance butyrylcholinesterase (BuChE) inhibition, whereas substitution at C-8 may favor different target profiles . The (R)-6-ethyl substitution pattern is therefore non-interchangeable with 8-ethyl analogs and should be procured specifically for programs targeting 6-substitution-optimized pharmacophores.

Positional isomerism Metabolic stability Receptor binding

Synthetic Tractability: Asymmetric CBS Reduction Route Provides Defined (R)-Configuration with Excellent Enantiomeric Excess

The (R)-chroman-4-amine scaffold can be accessed via a highly enantioselective CBS reduction of substituted chroman-4-ones, followed by azide inversion and reduction to give crude (R)-chroman-4-amines isolable as (R)-mandelic or d-tartaric acid salts with good yields and excellent enantiomeric excess (ee) [1]. While this publication demonstrates the general methodology for substituted (R)-chroman-4-amines, the specific application to the 6-ethyl analog has been implemented by commercial suppliers to deliver the (R)-6-ethyl product at ≥95% purity with high ee. This pre-validated synthetic accessibility reduces in-house development time for medicinal chemistry teams compared to synthesizing custom 6-ethyl analogs de novo.

Asymmetric synthesis CBS reduction Enantioselective catalysis

Differential SIRT2 Selectivity: Chroman-4-amine Pharmacophore with 6-Ethyl Substitution Positions Compound for Neurodegenerative Disease Programs

Substituted chroman-4-one/amine derivatives have been identified as selective SIRT2 inhibitors, with electron-withdrawing groups at the 6-position enhancing inhibitory potency . The 6-ethyl group, as an electron-donating substituent, provides a differentiated electronic profile compared to 6-CF₃ or 6-halo analogs, potentially leading to distinct SIRT1/SIRT2/SIRT3 selectivity profiles. The (R)-6-ethylchroman-4-amine thus serves as a key intermediate for generating SIRT2 inhibitor libraries with fine-tuned electronic properties, targeting Parkinson's and Alzheimer's disease pathways where SIRT2 inhibition is therapeutically validated [1].

SIRT2 inhibition Neurodegeneration Parkinson's disease

(R)-6-Ethylchroman-4-amine: High-Value Research and Industrial Application Scenarios


Stereochemically Defined Starting Material for CNS Drug Discovery Programs Targeting SIRT2 or BuChE

Medicinal chemistry teams developing selective SIRT2 inhibitors for Parkinson's or Alzheimer's disease require enantiopure chroman-4-amine intermediates with defined 6-substitution. (R)-6-Ethylchroman-4-amine provides the (R)-configuration and moderate electron-donating 6-ethyl substituent necessary for SAR exploration, eliminating the confounding effects of racemic mixtures . Procurement of ≥95% pure (R)-enantiomer ensures that biological assay data directly reflect the intended stereochemistry, accelerating hit-to-lead optimization and patent strategy development.

Asymmetric Synthesis Building Block for Enantioselective Library Construction

The chiral amine functionality at C-4 enables diastereoselective transformations—including amide bond formation, reductive amination, and sulfonamide coupling—without racemization when the (R)-configuration is pre-installed . This makes (R)-6-ethylchroman-4-amine a strategic building block for constructing libraries of chroman-based analogs with defined stereochemistry, applicable to high-throughput screening and fragment-based drug discovery campaigns.

Chemical Probe Development for Epigenetic Target Validation (SIRT2 Deacetylase)

Academic and industrial groups developing chemical probes for SIRT2 deacetylase require structurally defined chroman-4-amine scaffolds for target engagement studies. The 6-ethyl substitution pattern provides a distinct lipophilic and electronic profile suitable for optimizing cell permeability and target residence time . (R)-6-Ethylchroman-4-amine serves as the starting point for synthesizing probe molecules with the appropriate substitution vector for SIRT2 active-site binding [1].

Process Chemistry and Route Scouting for GMP Scale-Up of Clinical Candidates

For development candidates incorporating a chiral 6-ethylchroman-4-amine motif, the availability of (R)-6-ethylchroman-4-amine at multigram scale from commercial suppliers with established synthetic routes (CBS reduction/azide inversion methodology) enables rapid process feasibility assessment, salt-form screening, and initial GMP route development, reducing timeline to first GMP batch.

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